molecular formula C13H10N2O2 B12857737 N-(4-cyanophenyl)-5-methylfuran-2-carboxamide

N-(4-cyanophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B12857737
M. Wt: 226.23 g/mol
InChI Key: IPWXLDMZBODMIA-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a methyl group and a carboxamide group, along with a cyanophenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 4-aminophenyl-5-methylfuran-2-carboxamide.

    Substitution: Brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

N-(4-cyanophenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H10N2O2/c1-9-2-7-12(17-9)13(16)15-11-5-3-10(8-14)4-6-11/h2-7H,1H3,(H,15,16)

InChI Key

IPWXLDMZBODMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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